Dlk-IN-1 is classified as a selective inhibitor of the MAP3K family, specifically designed to inhibit DLK activity. It has been synthesized for research purposes and is available through various chemical suppliers, including MedChemExpress . The compound is part of ongoing studies aimed at understanding its role in cellular signaling pathways and its implications in disease models.
The synthesis of Dlk-IN-1 involves several key steps that ensure the purity and efficacy of the compound. A practical synthetic route has been established, focusing on a fit-for-purpose approach that allows for efficient production of the inhibitor . This method typically includes:
The synthesis process emphasizes optimizing reaction conditions (temperature, solvent, catalysts) to maximize yield while minimizing side reactions. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of Dlk-IN-1.
Dlk-IN-1's molecular structure features a complex arrangement conducive to its inhibitory action on DLK. The precise three-dimensional conformation is critical for its interaction with the target kinase.
The molecular formula and weight, along with specific structural data such as bond lengths and angles, are crucial for understanding how Dlk-IN-1 binds to DLK. Detailed crystallographic studies may provide insights into its binding affinity and mechanism.
Dlk-IN-1 participates in specific chemical reactions that facilitate its function as an inhibitor. These reactions primarily involve:
The kinetics of Dlk-IN-1's interaction with DLK can be studied using enzyme assays that measure changes in phosphorylation states of substrate proteins. This information helps elucidate the inhibitor's potency and specificity.
Dlk-IN-1 exerts its effects by inhibiting the phosphorylation activity of DLK, which is crucial for downstream signaling pathways involved in neuronal stress responses. By blocking DLK activity, Dlk-IN-1 can influence cellular outcomes related to survival and apoptosis.
Research indicates that inhibition of DLK leads to altered expression levels of various genes associated with neuronal health and regeneration . The specific pathways affected by Dlk-IN-1 include those involved in mRNA stability and local translation within neurons.
Dlk-IN-1 exhibits characteristics typical of small organic molecules, including solubility profiles that affect its bioavailability. Key physical properties include:
The chemical stability of Dlk-IN-1 under physiological conditions is crucial for its effectiveness as an inhibitor. Parameters such as pKa values, logP (partition coefficient), and reactivity with biological nucleophiles are important metrics for evaluating its potential as a drug candidate.
Dlk-IN-1 is primarily used in research settings to investigate the role of DLK in neuronal signaling pathways. Its applications include:
Dual Leucine Zipper Kinase functions as a pivotal upstream regulator within the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically modulating the c-Jun N-terminal Kinase (JNK) pathway. Structurally, Dual Leucine Zipper Kinase belongs to the mixed-lineage kinase family, characterized by serine/threonine kinase activity and distinctive domains: an N-terminal kinase domain, dual leucine zipper motifs facilitating dimerization, a C-terminal sterile alpha motif involved in protein interactions, and a proline-rich region [2] [5]. This multidomain architecture enables Dual Leucine Zipper Kinase to integrate diverse upstream signals, including cellular stress, axonal damage, growth factor withdrawal, and proteotoxic stress.
Activation of Dual Leucine Zipper Kinase occurs through homodimerization and trans-autophosphorylation, triggered by perturbations in neuronal homeostasis. Once active, Dual Leucine Zipper Kinase phosphorylates and activates downstream Mitogen-Activated Protein Kinase Kinases (MAP2Ks), specifically Mitogen-Activated Protein Kinase Kinase 4 and Mitogen-Activated Protein Kinase Kinase 7. These kinases subsequently phosphorylate and activate JNK isoforms (JNK1, JNK2, JNK3). Activated JNK translocates to the nucleus, where it phosphorylates transcription factors, primarily c-Jun (forming phospho-c-Jun), activating transcription factor 2, and Elk-1. This culminates in the transcriptional regulation of genes governing apoptosis, inflammation, axonal degeneration, and regeneration [2] [5] [7].
Table 1: Key Biological Functions of Dual Leucine Zipper Kinase Signaling
Physiological/Pathological Context | Downstream Effectors | Cellular Outcome | Disease Association |
---|---|---|---|
Neuronal Development | JNK/c-Jun, Microtubule Dynamics | Axon specification, Neurite outgrowth, Neuronal migration | Developmental Disorders |
Axonal Injury Response | JNK/c-Jun, STAT3, HIF1α | Wallerian degeneration, Axonal regeneration programming | Traumatic Neuropathies, Nerve Repair |
Neurodegeneration | JNK/c-Jun, Bim, TNFα | Neuronal apoptosis, Synaptic loss, Glial activation | Alzheimer's Disease, Parkinson's Disease, Amyotrophic Lateral Sclerosis, Glaucoma |
Cellular Stress (Metabolic/Proteotoxic) | JNK/c-Jun, MafA, CBP/CREB | Impaired insulin transcription & secretion, β-cell apoptosis | Type 2 Diabetes Mellitus |
Viral Reactivation | JNK/c-Jun, ICP0 (HSV) | Expression of viral lytic genes | Herpes Simplex Virus Encephalitis |
The biological consequences of Dual Leucine Zipper Kinase activation are context-dependent and exhibit remarkable pleiotropy. In development, Dual Leucine Zipper Kinase activity is crucial for neuronal migration, axon specification, and programmed cell death, shaping the mature nervous system [5] [7]. In the adult nervous system, Dual Leucine Zipper Kinase transitions to a surveillance role. Acute neuronal injury, such as axotomy or excitotoxicity, rapidly activates Dual Leucine Zipper Kinase, driving a transcriptional program that can promote either axonal regeneration or apoptotic cell death, influenced by neuronal subtype, severity of insult, and cellular microenvironment [2] [5]. Critically, in chronic neurodegenerative states—exemplified by Alzheimer's disease (tauopathy), Parkinson's disease, Amyotrophic Lateral Sclerosis, and glaucoma—sustained Dual Leucine Zipper Kinase-JNK signaling drives progressive neuronal loss, synaptic dysfunction, and neuroinflammation. Dual Leucine Zipper Kinase activation correlates with phospho-c-Jun accumulation in affected neuronal populations and glia in human post-mortem studies and animal models [1] [2] [7]. Beyond the nervous system, Dual Leucine Zipper Kinase activation in pancreatic β-cells under diabetogenic conditions (e.g., glucotoxicity, lipotoxicity, cytokine stress) inhibits insulin gene transcription via phosphorylation and degradation of MafA and suppression of CREB-mediated transcription, contributing to β-cell dysfunction and apoptosis in Type 2 Diabetes Mellitus [2] [5]. Dual Leucine Zipper Kinase also mediates reactivation of latent herpes simplex virus in neurons by initiating the expression of viral immediate-early genes [2].
The discovery of DLK-IN-1 (Compound 14) emerged from concerted efforts to develop brain-penetrant, selective inhibitors to pharmacologically validate Dual Leucine Zipper Kinase as a therapeutic target, particularly for neurodegenerative conditions. Prior inhibitors suffered from inadequate potency, selectivity, or blood-brain barrier penetration. DLK-IN-1 was rationally designed and optimized to address these limitations, resulting in a compound with a binding affinity (Ki) of 3 nM for Dual Leucine Zipper Kinase [4] [6] [9]. This high potency translates into functional inhibition of the Dual Leucine Zipper Kinase pathway in cellular systems, evidenced by dose-dependent reduction of phospho-c-Jun levels (a direct biomarker of pathway activity) and protection against axon degeneration in vitro (EC~50~ = 0.574 μM) [4].
Kinase selectivity profiling revealed that DLK-IN-1 exhibits significant selectivity for Dual Leucine Zipper Kinase within the Mitogen-Activated Protein Kinase Kinase Kinase family. However, at higher concentrations (e.g., 1 μM), it demonstrates off-target activity, inhibiting Fms-like tyrosine kinase 3, p21-activated kinase 4, Serine/Threonine Kinase 33, and Tropomyosin receptor kinase A by ≥50% [4] [9]. While this necessitates cautious interpretation of effects observed at higher doses, the compound's potency at Dual Leucine Zipper Kinase allows for effective target engagement at concentrations where selectivity is maintained.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8